molecular formula C17H21BrN2O2 B7553281 5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole

5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole

货号 B7553281
分子量: 365.3 g/mol
InChI 键: NILFFRILKOTFIR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole, commonly known as BPO-27, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. BPO-27 belongs to the class of oxadiazoles, which are known for their diverse pharmacological activities.

作用机制

The mechanism of action of BPO-27 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. BPO-27 has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle progression. Additionally, BPO-27 has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
BPO-27 has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth and proliferation of bacteria and fungi, making it a potential candidate for the development of new antibiotics. BPO-27 has been found to reduce seizure activity and protect neurons from damage in animal models of epilepsy, suggesting its potential use in the treatment of neurological disorders.

实验室实验的优点和局限性

BPO-27 has several advantages for lab experiments, including its high potency and selectivity against cancer cells and bacteria. However, its low solubility in water and poor pharmacokinetic properties may limit its use in vivo. Additionally, BPO-27 has not yet been extensively studied in animal models, and its long-term toxicity and side effects are not yet known.

未来方向

There are several future directions for the study of BPO-27, including the optimization of its pharmacokinetic properties, the development of new analogs with improved potency and selectivity, and the evaluation of its long-term toxicity and side effects. BPO-27 may also be studied for its potential use in combination with other drugs for the treatment of cancer and other diseases. Furthermore, the mechanism of action of BPO-27 needs to be further elucidated to fully understand its potential therapeutic applications.

合成方法

The synthesis of BPO-27 involves a multistep process, which starts with the reaction of 4-bromoaniline with ethyl glyoxalate to form 4-(4-bromophenyl)oxazolidin-2-one. The oxazolidinone is then reacted with tert-butylhydrazine to form the corresponding hydrazide, which is further reacted with triphosgene to form BPO-27. The overall yield of the synthesis process is around 60%.

科学研究应用

BPO-27 has shown promising results in scientific research applications, particularly in the field of drug development. It has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. BPO-27 has also been studied for its antibacterial and antifungal properties, showing potential as a new class of antibiotics. Additionally, BPO-27 has been found to possess anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders.

属性

IUPAC Name

5-[4-(4-bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O2/c1-16(2,3)14-19-15(22-20-14)17(8-10-21-11-9-17)12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILFFRILKOTFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2(CCOCC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。